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molecular formula C11H13NO4 B8643127 6-Ethyl-1,2-dihydro-2-oxo-5-(n-propanoyl)nicotinic acid CAS No. 88302-07-2

6-Ethyl-1,2-dihydro-2-oxo-5-(n-propanoyl)nicotinic acid

Cat. No. B8643127
M. Wt: 223.22 g/mol
InChI Key: YHDKUXJBSHEMTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04412077

Procedure details

A mixture containing 40.8 g of 6-ethyl-1,2-dihydro-2-oxo-5-(n-propanoyl)nicotinonitrile, 50 ml of water, 75 ml of concentrated sulfuric acid and 200 ml of acetic acid was heated on a steam bath for 8 hours, cooled and concentrated on a rotary evaporator to remove the acetic acid and water. The remaining mixture was diluted with 300 ml of water and chilled for 1 hour in an ice bath. The white solid that separated was collected, washed with water and dried in a vacuum over at 80° C. and recrystallized from isopropyl alcohol-ether and dried in a vacuum oven at 90° C. to yield 34.6 g of 6-ethyl-1,2-dihydro-2-oxo-5-(n-propanoyl)nicotinic acid, m.p. 180°-182° C.
Quantity
40.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[NH:4][C:5](=[O:15])[C:6](=[CH:9][C:10]=1[C:11](=[O:14])[CH2:12][CH3:13])[C:7]#N)[CH3:2].[OH2:16].S(=O)(=O)(O)[OH:18]>C(O)(=O)C>[CH2:1]([C:3]1[NH:4][C:5](=[O:15])[C:6](=[CH:9][C:10]=1[C:11](=[O:14])[CH2:12][CH3:13])[C:7]([OH:18])=[O:16])[CH3:2]

Inputs

Step One
Name
Quantity
40.8 g
Type
reactant
Smiles
C(C)C=1NC(C(C#N)=CC1C(CC)=O)=O
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
75 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on a steam bath for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to remove the acetic acid and water
ADDITION
Type
ADDITION
Details
The remaining mixture was diluted with 300 ml of water
TEMPERATURE
Type
TEMPERATURE
Details
chilled for 1 hour in an ice bath
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The white solid that separated
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum over at 80° C.
CUSTOM
Type
CUSTOM
Details
recrystallized from isopropyl alcohol-ether
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 90° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1NC(C(C(=O)O)=CC1C(CC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 34.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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